Cas no 1105195-07-0 (2-({4-(trifluoromethyl)phenylmethyl}sulfanyl)-4,5-dihydro-1H-imidazole)
2-({4-(trifluoromethyl)phenylmethyl}sulfanyl)-4,5-dihydro-1H-imidazole Chemical and Physical Properties
Names and Identifiers
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- 2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydro-1H-imidazole
- 2-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazole
- 4,5-Dihydro-2-[[[4-(trifluoromethyl)phenyl]methyl]thio]-1H-imidazole
- 2-({4-(trifluoromethyl)phenylmethyl}sulfanyl)-4,5-dihydro-1H-imidazole
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- MDL: MFCD11986798
- Inchi: 1S/C11H11F3N2S/c12-11(13,14)9-3-1-8(2-4-9)7-17-10-15-5-6-16-10/h1-4H,5-7H2,(H,15,16)
- InChI Key: FZLBSTPCJDVETC-UHFFFAOYSA-N
- SMILES: S(C1=NCCN1)CC1C=CC(C(F)(F)F)=CC=1
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 17
- Rotatable Bond Count: 3
- Complexity: 283
- XLogP3: 2.5
- Topological Polar Surface Area: 49.7
2-({4-(trifluoromethyl)phenylmethyl}sulfanyl)-4,5-dihydro-1H-imidazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-241874-0.05g |
2-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazole |
1105195-07-0 | 95% | 0.05g |
$227.0 | 2024-06-19 | |
| Enamine | EN300-241874-0.1g |
2-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazole |
1105195-07-0 | 95% | 0.1g |
$238.0 | 2024-06-19 | |
| Enamine | EN300-241874-0.25g |
2-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazole |
1105195-07-0 | 95% | 0.25g |
$249.0 | 2024-06-19 | |
| Enamine | EN300-241874-0.5g |
2-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazole |
1105195-07-0 | 95% | 0.5g |
$260.0 | 2024-06-19 | |
| Enamine | EN300-241874-1.0g |
2-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazole |
1105195-07-0 | 95% | 1.0g |
$271.0 | 2024-06-19 | |
| Enamine | EN300-241874-2.5g |
2-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazole |
1105195-07-0 | 95% | 2.5g |
$529.0 | 2024-06-19 | |
| Enamine | EN300-241874-5.0g |
2-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazole |
1105195-07-0 | 95% | 5.0g |
$783.0 | 2024-06-19 | |
| Enamine | EN300-241874-10.0g |
2-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazole |
1105195-07-0 | 95% | 10.0g |
$1163.0 | 2024-06-19 | |
| Enamine | EN300-241874-1g |
2-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazole |
1105195-07-0 | 1g |
$271.0 | 2023-09-15 | ||
| Enamine | EN300-241874-5g |
2-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazole |
1105195-07-0 | 5g |
$783.0 | 2023-09-15 |
2-({4-(trifluoromethyl)phenylmethyl}sulfanyl)-4,5-dihydro-1H-imidazole Related Literature
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Dan Yang,Yanping Zhou,Xianhong Rui,Jixin Zhu,Ziyang Lu,Eileen Fong,Qingyu Yan RSC Adv., 2013,3, 14960-14962
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
Additional information on 2-({4-(trifluoromethyl)phenylmethyl}sulfanyl)-4,5-dihydro-1H-imidazole
Introduction to 2-({4-(trifluoromethyl)phenylmethyl}sulfanyl)-4,5-dihydro-1H-imidazole (CAS No: 1105195-07-0)
2-({4-(trifluoromethyl)phenylmethyl}sulfanyl)-4,5-dihydro-1H-imidazole is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound, identified by its CAS number 1105195-07-0, belongs to the imidazole class of heterocyclic compounds, which are widely recognized for their diverse biological activities and potential therapeutic applications. The presence of a trifluoromethyl group in its molecular structure enhances its pharmacological properties, making it a subject of intense research interest.
The chemical structure of 2-({4-(trifluoromethyl)phenylmethyl}sulfanyl)-4,5-dihydro-1H-imidazole features a central imidazole ring substituted with a sulfanyl group at the 2-position and an ethyl side chain at the 4-position. The phenyl ring attached to the ethyl side chain is further modified by the incorporation of a trifluoromethyl group, which is known to influence the electronic properties and metabolic stability of the molecule. This structural arrangement not only contributes to the compound's unique chemical characteristics but also opens up possibilities for its application in various biochemical pathways.
In recent years, there has been a growing interest in imidazole derivatives due to their broad spectrum of biological activities. These compounds have been investigated for their potential roles in drug development, particularly in the treatment of inflammatory diseases, infectious diseases, and cancer. The trifluoromethyl group in 2-({4-(trifluoromethyl)phenylmethyl}sulfanyl)-4,5-dihydro-1H-imidazole is particularly noteworthy as it is known to enhance the binding affinity and metabolic stability of pharmaceutical compounds. This feature makes it an attractive moiety for designing drugs that require prolonged biological activity.
The synthesis of 2-({4-(trifluoromethyl)phenylmethyl}sulfanyl)-4,5-dihydro-1H-imidazole involves multiple steps that require precise control over reaction conditions and reagent selection. The introduction of the sulfanyl group and the trifluoromethyl-substituted phenyl ring necessitates careful optimization to ensure high yield and purity. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions and fluorination methods, are often employed to achieve these objectives. The successful synthesis of this compound underscores the importance of innovative methodologies in modern pharmaceutical chemistry.
The pharmacological profile of 2-({4-(trifluoromethyl)phenylmethyl}sulfanyl)-4,5-dihydro-1H-imidazole has been extensively studied in various preclinical models. Research has demonstrated its potential as an inhibitor of certain enzymes and receptors involved in disease pathways. For instance, studies have shown that this compound exhibits inhibitory activity against enzymes such as Janus kinases (JAKs) and cyclin-dependent kinases (CDKs), which are implicated in inflammation and cell proliferation. Additionally, its interaction with specific receptors has been explored for its potential role in modulating neurotransmitter release and immune responses.
The incorporation of the trifluoromethyl group into the molecular structure has been particularly beneficial in enhancing the pharmacokinetic properties of 2-({4-(trifluoromethyl)phenylmethyl}sulfanyl)-4,5-dihydro-1H-imidazole. This modification increases the lipophilicity of the compound, which can improve its absorption and distribution within the body. Furthermore, it enhances metabolic stability by resisting degradation from enzymatic processes. These properties are crucial for developing drugs that exhibit prolonged efficacy with minimal side effects.
In conclusion, 2-({4-(trifluoromethyl)phenylmethyl}sulfanyl)-4,5-dihydro-1H-imidazole (CAS No: 1105195-07-0) represents a significant advancement in pharmaceutical chemistry. Its unique structural features and demonstrated biological activities make it a promising candidate for further development into therapeutic agents. As research continues to uncover new applications for imidazole derivatives, compounds like this one are likely to play an increasingly important role in addressing various medical challenges.
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